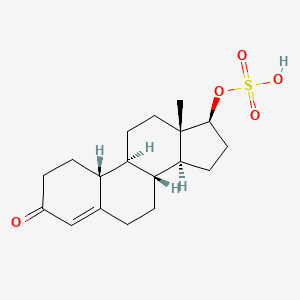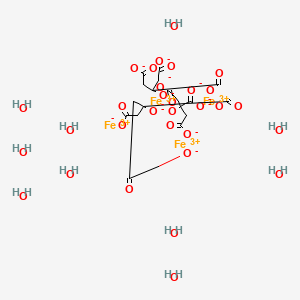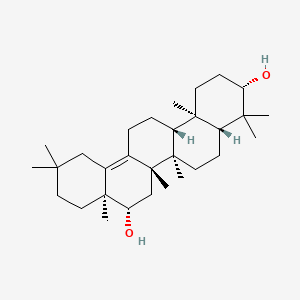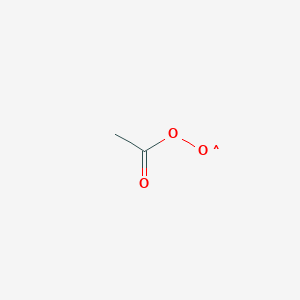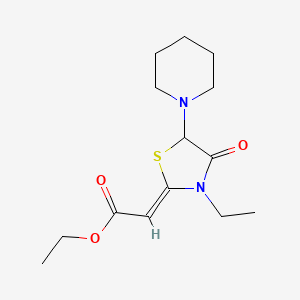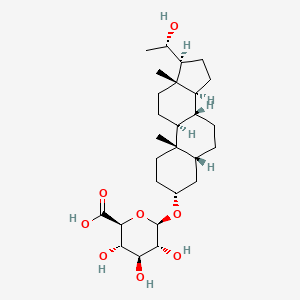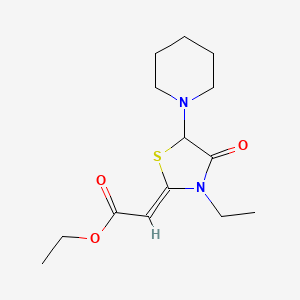
Piprozoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piprozoline involves several steps:
Condensation: Ethyl mercaptoacetate is condensed with ethyl cyanoacetate to form thiazolinone.
Methylation: The intermediate is methylated with dimethyl sulfate, resulting in the formation of an olefin.
Bromination: The active methylene group is brominated.
Displacement: The brominated compound undergoes displacement of the halogen by piperidine, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to meet industrial demands. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques and equipment to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
Piprozoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of this compound .
科学的研究の応用
Piprozoline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: this compound is studied for its effects on biological systems, particularly its choleretic activity.
Medicine: It is used in bile therapy to promote bile flow and treat related conditions.
Industry: This compound is used in the production of pharmaceuticals and other chemical products
作用機序
Piprozoline exerts its effects primarily through its choleretic activity. It stimulates the liver to produce more bile, which aids in digestion and the absorption of fats. The molecular targets and pathways involved include the activation of specific receptors in the liver that regulate bile production .
類似化合物との比較
Similar Compounds
Fenclozic Acid: Unlike piprozoline, fenclozic acid has anti-inflammatory activity rather than choleretic activity.
Etozolin: Another compound with diuretic properties, differing from this compound’s choleretic effects.
Uniqueness
This compound is unique in its specific choleretic activity, making it particularly useful in conditions where increased bile flow is desired. Its structure allows it to interact with liver receptors in a way that promotes bile production more effectively than similar compounds .
特性
CAS番号 |
95406-07-8 |
|---|---|
分子式 |
C14H22N2O3S |
分子量 |
298.40 g/mol |
IUPAC名 |
ethyl (2Z)-2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C14H22N2O3S/c1-3-16-11(10-12(17)19-4-2)20-14(13(16)18)15-8-6-5-7-9-15/h10,14H,3-9H2,1-2H3/b11-10- |
InChIキー |
UAXYBJSAPFTPNB-KHPPLWFESA-N |
異性体SMILES |
CCN1/C(=C/C(=O)OCC)/SC(C1=O)N2CCCCC2 |
正規SMILES |
CCN1C(=CC(=O)OCC)SC(C1=O)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


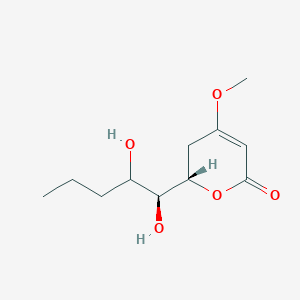
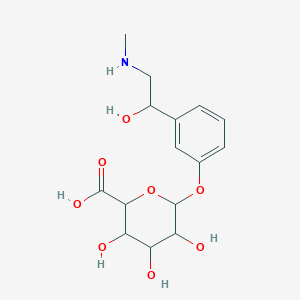
![but-2-enedioic acid;N-(1-hydroxybutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B10795614.png)

